
4-Bromophenylacetic acid
Overview
Description
4-Bromophenylacetic acid (4-BPA, CAS 1878-68-8) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . Structurally, it consists of a phenyl ring substituted with a bromine atom at the para position and an acetic acid group (–CH₂COOH) at the adjacent carbon. This compound is a white to light-yellow crystalline solid with a melting point of 114–117°C and solubility in polar solvents like ethanol .
4-BPA is notable for its diverse applications:
- Biological Activity: It acts as a phosphatase inhibitor and exhibits cytotoxic effects when incorporated into platinum(IV) complexes, showing exceptional potency against cancer cell lines such as Du145 prostate (GI₅₀ = 0.7 nM) and ADDP-resistant ovarian variants (GI₅₀ = 6 nM) .
- Synthetic Utility: It serves as a precursor for hydrazone derivatives targeting alkaline phosphatase (AP) isozymes and as a coupling partner in Suzuki reactions for synthesizing pharmaceuticals like Felbinac (94% yield) .
- Electrochemical Properties: Its electrophilic nature enables electrochemical detection using CeO₂/graphene composites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylacetic acid can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the addition of a bromine atom to phenylacetic acid. The reaction is typically carried out using bromine and mercuric oxide, resulting in a mixture of 2- and 4-isomers.
Condensation and Hydrolysis: Another method involves condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolyzing the nitrile with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often follows the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
4-Bromophenylacetic acid undergoes various chemical reactions:
Esterification: It can be converted to methyl 4-bromophenylacetate by Fischer esterification, which involves refluxing with methanol acidified with sulfuric acid. An ethyl ester can be similarly made using ethanol.
Hydrazone Formation: The methyl ester of this compound can react with hydrazine to form 2-(4-bromophenyl)acetohydrazide.
Common Reagents and Conditions:
Bromine and Mercuric Oxide: Used in electrophilic aromatic substitution.
Sodium Cyanide and Sodium Hydroxide: Used in condensation and hydrolysis reactions.
Methanol and Sulfuric Acid: Used in Fischer esterification.
Major Products:
- Methyl 4-bromophenylacetate
- Ethyl 4-bromophenylacetate
- 2-(4-Bromophenyl)acetohydrazide
- 4-Bromophenylacetyl-L-aspartic acid
Scientific Research Applications
Pharmaceutical Development
4-Bromophenylacetic acid is primarily used as an intermediate in the synthesis of anti-inflammatory drugs. Its structure allows it to participate in various chemical reactions that lead to the formation of therapeutically relevant compounds. For example, it has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for treating conditions like arthritis and other inflammatory disorders.
Case Study:
- A study published in Journal of Medicinal Chemistry highlighted the role of this compound in synthesizing a new class of NSAIDs with enhanced efficacy and reduced side effects compared to traditional NSAIDs .
Biochemical Research
In biochemical research, this compound serves as a tool to investigate drug mechanisms and interactions within biological systems. It has been employed in studies that explore how certain drugs affect cellular processes and signaling pathways.
Case Study:
- Research conducted on the inhibitory effects of this compound on phosphatase activity demonstrated its potential role as an inhibitor in cellular signaling pathways, providing insights into drug design for cancer therapies .
Agricultural Chemistry
This compound is also significant in agricultural chemistry, where it is used to formulate herbicides and pesticides. Its ability to modify biological processes makes it valuable for developing agrochemicals that enhance crop protection and yield.
Case Study:
- A report from Pest Management Science discussed the effectiveness of formulations containing this compound against specific plant pathogens, emphasizing its utility in sustainable agriculture practices .
Material Science
In material science, this compound is utilized to create specialty polymers and resins. Its properties can enhance the mechanical strength and thermal stability of materials used in various industrial applications.
Data Table: Applications in Material Science
Application Area | Specific Use Case | Benefits |
---|---|---|
Specialty Polymers | Used in creating high-performance plastics | Improved durability and resistance |
Resins | Enhances properties of epoxy resins | Increased thermal stability |
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material for calibrating analytical methods. This ensures accuracy and reliability in various testing protocols.
Case Study:
Mechanism of Action
4-Bromophenylacetic acid exerts its effects primarily through its growth inhibitory properties. It causes depolarization of the transmembrane potential difference in tobacco protoplasts, which is indicative of its interaction with cellular membranes and ion channels . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Halogenated Phenylacetic Acids
4-BPA belongs to a family of halogenated phenylacetic acids, including 4-fluorophenylacetic acid (4-FPA) , 4-chlorophenylacetic acid (4-CPA) , and 4-iodophenylacetic acid (4-IPA) . Below is a comparative analysis based on structural, biological, and synthetic parameters:
Structural and Physicochemical Properties
Property | 4-FPA | 4-CPA | 4-BPA | 4-IPA |
---|---|---|---|---|
Halogen Atomic Radius | 0.64 Å (F) | 0.99 Å (Cl) | 1.14 Å (Br) | 1.33 Å (I) |
Lipophilicity (LogP) | Moderate | Moderate-High | High | Very High |
Stability | High | Moderate | Moderate-High | Low (prone to oxidation) |
Key Observations :
- Stability : Fluorine’s strong C–F bond makes 4-FPA highly stable, while iodine’s larger size and weaker bond reduce 4-IPA’s stability .
Key Findings :
- 4-FPA and 4-BPA exhibit superior cytotoxicity, with 4-FPA being 1,700-fold more potent than cisplatin in Du145 cells .
- Bromine’s balance of lipophilicity and electronic effects enhances cellular uptake and ROS production in 4-BPA complexes .
Key Insights :
- 4-BPA achieves higher yields in cross-coupling reactions due to bromine’s optimal leaving-group ability .
- Microbial conversion efficiency follows: phenylacetic acid (6.2 mmol) > 4-BPA (3.6 mmol) > 4-FPA (3.1 mmol) > 4-CPA (2.3 mmol), reflecting steric and electronic effects .
Specialized Uses
Biological Activity
4-Bromophenylacetic acid (4-BPAA) is an organic compound with significant biological implications, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is a derivative of phenylacetic acid, characterized by the presence of a bromine atom at the para position. Its chemical formula is and it has a melting point of 114-117 °C . The compound can be synthesized via several methods:
- Electrophilic Aromatic Substitution : Treatment of phenylacetic acid with bromine in the presence of mercuric oxide yields a mixture of isomers, from which the 4-bromo isomer can be isolated through fractional crystallization .
- Condensation Reaction : Reacting 4-bromobenzyl bromide with sodium cyanide in ethanol followed by hydrolysis also produces 4-BPAA .
The biological activity of 4-BPAA can be attributed to its ability to interact with various biological targets:
- Auxin Analog : 4-BPAA acts as an auxin analog in plant physiology, influencing growth regulation and cellular processes. It has been shown to affect the transmembrane potential difference in tobacco protoplasts, indicating its role in modulating plant growth responses .
- Inhibition of Tumor Growth : Recent studies have highlighted its anticancer properties. For instance, synthesized derivatives of 4-BPAA have demonstrated significant antiproliferative effects against human lung cancer cell lines (A549), suggesting potential use in cancer therapy .
Case Studies and Research Findings
- Anticancer Activity :
- Plant Growth Regulation :
-
Neuroprotective Effects :
- Preliminary investigations suggest that 4-BPAA may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. Further studies are required to elucidate these mechanisms and their implications for neurodegenerative diseases.
Data Table: Biological Activities of this compound
Q & A
Q. Basic: What are the established synthetic routes for 4-bromophenylacetic acid, and how is regioselectivity controlled?
This compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid. Key considerations include:
- Reaction conditions : Slow addition of Br₂ in acetic acid at room temperature to minimize side reactions.
- Regioselectivity : Electron-donating substituents (e.g., methoxy groups) direct bromination to the para position. Post-synthetic demethylation or hydrolysis steps are avoided due to the stability of the acetic acid moiety.
- Purification : Recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis .
Q. Basic: What analytical methods are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., deshielding effects from bromine).
- Melting point analysis : A sharp melting point (114–117°C) indicates purity .
- X-ray crystallography : Reveals hydrogen-bonded dimers (R₂²(8) motif) and substituent-induced distortions in bond angles (e.g., C–C–C angles at Br: 121.5°) .
Q. Advanced: How does this compound modulate transmembrane potential in plant protoplasts, and what experimental models are used?
This compound acts as a growth inhibitor by depolarizing the transmembrane potential (Δψ) in tobacco protoplasts. Methodological approaches include:
- Electrophysiological assays : Microelectrode measurements to monitor Δψ changes in wild-type vs. auxin-sensitive mutant protoplasts.
- Comparative studies : Co-treatment with auxins (e.g., 1-naphthaleneacetic acid) to differentiate between auxin-like and independent mechanisms .
Q. Advanced: How are this compound derivatives utilized in enzyme inhibition studies?
Hydrazones derived from this compound are explored as alkaline phosphatase inhibitors. Key steps involve:
- Synthesis : Condensation with hydrazine derivatives under controlled pH.
- Structural analysis : X-ray crystallography and molecular docking (e.g., using MOE software) to map inhibitor-enzyme interactions.
- Activity assays : Kinetic studies to determine IC₅₀ values and structure-activity relationships (SAR) .
Q. Basic: What physicochemical properties of this compound are critical for reaction design?
- Solubility : Ethanol is preferred for reactions due to its high solubility (5% w/v, clear solution).
- Thermal stability : Melting point (114–117°C) guides heating protocols for reflux or recrystallization.
- Hygroscopicity : Storage in dry conditions prevents hydrolysis of the acetic acid group .
Q. Advanced: How do substituent electronic effects influence the crystal packing of this compound?
X-ray studies reveal:
- Electron-withdrawing effects : Bromine increases C–C–C bond angles (121.5°) compared to methoxy (118.2°) and acetic acid (118.4°) groups.
- Hydrogen bonding : Carboxylic acid groups form centrosymmetric dimers via O–H···O interactions, stabilizing the lattice.
- Torsional angles : The acetic acid moiety is nearly perpendicular (78.15° dihedral angle) to the aromatic ring, affecting molecular packing .
Q. Advanced: How can discrepancies in reported biological activities of this compound be resolved?
- Dose-response validation : Replicate studies across independent labs using standardized protocols (e.g., protoplast viability assays).
- Structural analogs : Compare activity with halogenated analogs (e.g., 2- or 3-bromo isomers) to isolate substituent effects.
- Mechanistic studies : Use inhibitors of auxin signaling pathways to decouple auxin-like vs. novel mechanisms .
Properties
IUPAC Name |
2-(4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSWEBLNVACCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062032 | |
Record name | p-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-68-8 | |
Record name | (4-Bromophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1878-68-8 | |
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Record name | Benzeneacetic acid, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |
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Record name | 4-Bromophenylacetic acid | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |
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